molecular formula C11H16N4O B7049253 1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile

1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile

Cat. No.: B7049253
M. Wt: 220.27 g/mol
InChI Key: XNDUSSJCZRVLLV-UHFFFAOYSA-N
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Description

1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile is a heterocyclic compound that features both an imidazole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable base under controlled conditions to form the imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl groups, while reduction may yield fully saturated imidazole derivatives .

Scientific Research Applications

1-(3-Morpholin-4-ylpropyl)imidazole-2-carbonitrile has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with similar reactivity but lacking the morpholine moiety.

    Morpholine: A simpler compound with similar reactivity but lacking the imidazole ring.

    1-(3-Morpholin-4-ylpropyl)imidazole: A closely related compound without the carbonitrile group.

Properties

IUPAC Name

1-(3-morpholin-4-ylpropyl)imidazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-10-11-13-2-5-15(11)4-1-3-14-6-8-16-9-7-14/h2,5H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDUSSJCZRVLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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